molecular formula C10H15N3OS B1419999 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide CAS No. 1094477-20-9

4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No. B1419999
M. Wt: 225.31 g/mol
InChI Key: NRJRPCAXGQMXOO-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The thiazole ring and the piperidine ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The presence of the thiazole ring, the piperidine ring, and the amide group could potentially allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could all influence its properties .

Scientific Research Applications

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application : A series of novel compounds were synthesized, which exhibited significant antibacterial and antifungal activity .
  • Method : The compounds were synthesized by the reductive amination of a chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results : The compounds exhibited significant antibacterial and antifungal activity. The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .

Structural Analysis

  • Field : Crystallography
  • Application : The crystal structures and Hirshfeld surface analyses of three Schiff bases, derived from arylsulfonohydrazides and 4-(piperidin-4-yl)benzaldehyde have been analysed .
  • Method : The crystal structures were analysed to investigate the effect of substituents on the structural parameters .
  • Results : All three structures crystallize in monoclinic crystal systems, in the space groups P21/c for two of them, and C2/c for the third .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications . This could include studies on its biological activity, its potential uses in medicine or industry, and its environmental impact.

properties

IUPAC Name

4-methyl-N-piperidin-4-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7-9(15-6-12-7)10(14)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRPCAXGQMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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